![molecular formula C20H22N4O7S B2887291 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-45-0](/img/structure/B2887291.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including an oxazolidine ring, a benzo[b][1,4]dioxin ring, a sulfonyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could be determined through various experimental techniques .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the one have been shown to possess significant antimicrobial properties. For instance, derivatives of imidazole, which share some structural features with our compound, have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . This suggests that our compound could potentially be developed into a new class of antimicrobial agents.
Anti-inflammatory Properties
The presence of a benzodioxine moiety within the compound’s structure is indicative of possible anti-inflammatory applications. Similar compounds have demonstrated anti-inflammatory and analgesic activities, which could make our compound a candidate for the development of new anti-inflammatory drugs .
Antitumor Activity
The structural complexity of the compound, including the oxazolidin ring, may confer antitumor properties. Imidazole derivatives, which also contain heterocyclic moieties, have been utilized in the synthesis of drugs for treating conditions like Hodgkin’s disease . This suggests that our compound could be explored for its potential in cancer therapy.
Enzyme Inhibition
The compound’s ability to interact with enzymes such as cholinesterases and lipoxygenase suggests its potential use in the treatment of diseases related to enzyme dysfunction. Compounds with similar structures have shown moderate to weak inhibition of these enzymes, which could be optimized for therapeutic applications .
Antiviral Applications
Given the structural similarities with other heterocyclic compounds that have demonstrated antiviral properties, our compound could be investigated for its efficacy against viral infections. For example, imidazole derivatives have been used as antiviral agents , indicating a promising area of research for our compound.
Antidiabetic Potential
The compound’s structural features, particularly the presence of a sulfonyl group, may be beneficial in the development of antidiabetic medications. Imidazole derivatives have been reported to show antidiabetic activity, suggesting that our compound could be explored for similar uses .
Neuroprotective Applications
The compound’s ability to modulate enzyme activity could extend to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The inhibition of enzymes like cholinesterases has been linked to therapeutic strategies for conditions such as Alzheimer’s disease .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(22-12-14-3-1-2-6-21-14)20(26)23-13-18-24(7-8-31-18)32(27,28)15-4-5-16-17(11-15)30-10-9-29-16/h1-6,11,18H,7-10,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXSZRARHUNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.